molecular formula C11H22N2O2 B1291517 tert-Butyl 2,5-dimethylpiperazine-1-carboxylate CAS No. 643041-20-7

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Cat. No. B1291517
M. Wt: 214.3 g/mol
InChI Key: PGZCVLUQTJRRAA-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a derivative of piperazine featuring tert-butyl and dimethyl substituents. Piperazine derivatives are known for their versatility in synthetic chemistry, serving as intermediates in the synthesis of various biologically active compounds, including pharmaceuticals and natural products.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions starting from readily available reagents. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound with a similar piperazine backbone, was synthesized from 4-methylpyridinium through a series of reactions including SN2 substitution, borohydride reduction, oxidation, and acylation, achieving a total yield of 80.2% . Another example is the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was prepared by a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods highlight the importance of choosing suitable solvents and reagents to optimize yields and purity for industrial-scale production.

Molecular Structure Analysis

X-ray diffraction studies have been used to confirm the molecular structure of related compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallized in the monoclinic crystal system, with specific unit cell parameters, and the molecules were linked through weak intermolecular interactions and aromatic π–π stacking interactions . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions, which are essential for their application in synthesis. The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, for instance, was achieved using dimethylhydrazone and BuLi, yielding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These reactions demonstrate the reactivity of the piperazine ring and its potential for creating diverse derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystalline structure and intermolecular interactions can affect the compound's melting point, solubility, and stability . The presence of tert-butyl and dimethyl groups can also influence the compound's lipophilicity, which is important for its biological activity and pharmacokinetics.

Scientific Research Applications

Environmental Science and Degradation

Research has highlighted the environmental presence and fate of tert-butyl compounds, including their degradation. For instance, studies on synthetic phenolic antioxidants, which are used in various industrial and commercial products to prevent oxidative reactions, have explored their environmental occurrence, human exposure, and toxicity. These antioxidants, including tert-butyl compounds, have been found in indoor dust, outdoor air particulates, sea sediment, and river water, with implications for human health and environmental pollution (Runzeng Liu & S. Mabury, 2020)[https://consensus.app/papers/phenolic-antioxidants-review-environmental-occurrence-liu/2289d2bd211d54bc8c78f5f20a277329/?utm_source=chatgpt]. Similarly, the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor suggests alternative methods for converting and decomposing such compounds into less harmful substances (L. Hsieh et al., 2011)[https://consensus.app/papers/decomposition-methyl-tertbutyl-ether-adding-hydrogen-hsieh/817293c1191856edbe5f7da4ce11ab5a/?utm_source=chatgpt].

Chemical Synthesis and Applications

Tert-Butyl compounds play a significant role in the synthesis of bioactive molecules, as seen in the development of diketopiperazines (DKPs). These compounds have demonstrated diverse bioactivities and potential in drug discovery, underscoring the importance of tert-butyl derivatives in pharmaceutical research (Yi Wang et al., 2013)[https://consensus.app/papers/developments-around-diketopiperazines-patent-review-wang/21189dc6e62c5a19a0ca9f9ba7ae78cd/?utm_source=chatgpt]. Additionally, the review on thermophysical property measurements of mixtures containing tert-butyl ethers highlights their significance in improving fuel quality and reducing exhaust pollution (K. Marsh et al., 1999)[https://consensus.app/papers/review-property-measurements-mixtures-containing-mtbe-marsh/c692c3499b965ba48993973767229f5a/?utm_source=chatgpt].

Biodegradation and Environmental Fate

The biodegradation and fate of tert-butyl compounds, such as ethyl tert-butyl ether (ETBE) in soil and groundwater, have been extensively reviewed, revealing the microbial ability to degrade these compounds under various conditions. This research is crucial for understanding the environmental impact and potential remediation strategies for pollution caused by tert-butyl derivatives (S. Thornton et al., 2020)[https://consensus.app/papers/biodegradation-fate-ethyl-tertbutyl-ether-etbe-soil-thornton/4b4db352c4f35d678fa5327d0357f310/?utm_source=chatgpt].

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 2,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZCVLUQTJRRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627066
Record name tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

CAS RN

643041-20-7
Record name tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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